6-Chloro-9-ethyl-8-(trifluoromethyl)-9H-purine
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Overview
Description
6-Chloro-9-ethyl-8-(trifluoromethyl)-9H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The presence of chlorine, ethyl, and trifluoromethyl groups in this compound makes it unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-ethyl-8-(trifluoromethyl)-9H-purine typically involves multi-step organic reactions. One common method includes the chlorination of a purine precursor followed by the introduction of ethyl and trifluoromethyl groups through alkylation and trifluoromethylation reactions, respectively. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and pH) ensures high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-ethyl-8-(trifluoromethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups like alkyl, aryl, or halogen groups.
Scientific Research Applications
6-Chloro-9-ethyl-8-(trifluoromethyl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-Chloro-9-ethyl-8-(trifluoromethyl)-9H-purine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can include nucleic acid synthesis, protein function, or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-9-ethylpurine
- 8-(Trifluoromethyl)-9H-purine
- 9-Ethyl-9H-purine
Uniqueness
6-Chloro-9-ethyl-8-(trifluoromethyl)-9H-purine is unique due to the combination of chlorine, ethyl, and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H6ClF3N4 |
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Molecular Weight |
250.61 g/mol |
IUPAC Name |
6-chloro-9-ethyl-8-(trifluoromethyl)purine |
InChI |
InChI=1S/C8H6ClF3N4/c1-2-16-6-4(5(9)13-3-14-6)15-7(16)8(10,11)12/h3H,2H2,1H3 |
InChI Key |
WBBNKFZQYXXNHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)Cl)N=C1C(F)(F)F |
Origin of Product |
United States |
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